

Physical and chemical properties of diethyl terephthalate

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Compound of Interest

Compound Name: Diethyl terephthalate

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Diethyl Terephthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl terephthalate (DET) is an organic compound belonging to the ester family, specifically the diethyl ester of terephthalic acid. It presents as a white to pale cream crystalline solid at room temperature.[1] DET is a significant chemical intermediate, primarily utilized in the synthesis of various polymers, most notably polyethylene terephthalate (PET), which has widespread applications in the textile and packaging industries.[1] Its utility also extends to acting as a plasticizer and as a building block in the synthesis of other chemical compounds, including pharmaceuticals.[1][2] This guide provides an in-depth overview of the physical and chemical properties of **diethyl terephthalate**, detailed experimental protocols for their determination, and a review of its key chemical reactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **diethyl terephthalate** are summarized below. These properties are crucial for its handling, application in synthesis, and for quality control purposes.

General and Physical Properties

A compilation of the key physical property data for **diethyl terephthalate** is presented in Table 1.

Table 1: Physical Properties of **Diethyl Terephthalate**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O ₄	[1][3]
Molecular Weight	222.24 g/mol	[1][3]
CAS Number	636-09-9	[1]
Appearance	White to pale cream crystalline solid	[1]
Melting Point	42 - 45 °C	[4][5]
Boiling Point	302 °C (at 760 mmHg)	[4][6]
142 °C (at 2 mmHg)	[7][8]	
Density	1.10 - 1.11 g/mL at 25 °C	[1][6]
Vapor Pressure	0.00102 mmHg at 25°C	[6]
Flash Point	117 °C	[4][6]
Refractive Index	1.4560 (estimate)	[4][6]

Solubility

Diethyl terephthalate exhibits limited solubility in water but is soluble in several common organic solvents. A summary of its solubility is provided in Table 2.

Table 2: Solubility of **Diethyl Terephthalate**

Solvent	Solubility	Reference
Water	Insoluble	[7][8]
Ethanol	Soluble	[7][8]
Methanol	Soluble	[7][8]
Ether	Soluble	[7][8]
Chloroform	Slightly Soluble	
Ethyl Acetate	Slightly Soluble	

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of **diethyl terephthalate**.

- Infrared (IR) Spectrum:** The IR spectrum of **diethyl terephthalate** displays characteristic absorption bands. A strong absorption peak around 1720 cm^{-1} is indicative of the C=O stretching of the ester functional group. Peaks in the range of $1200\text{-}1300\text{ cm}^{-1}$ correspond to the C-O stretching of the ester. Aromatic C-H stretching vibrations are observed around $3000\text{-}3100\text{ cm}^{-1}$, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm^{-1} .
- ^1H Nuclear Magnetic Resonance (NMR) Spectrum:** The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene ring typically appear as a singlet or a narrow multiplet around 8.1 ppm. The quartet signal for the methylene protons ($-\text{OCH}_2-$) of the ethyl group is observed around 4.4 ppm, coupled to the methyl protons. The methyl protons ($-\text{CH}_3$) of the ethyl group appear as a triplet around 1.4 ppm.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectrum:** The carbon-13 NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester at approximately 165 ppm. The aromatic carbons of the benzene ring appear in the region of 129-134 ppm. The methylene carbon ($-\text{OCH}_2$) of the ethyl group is found around 61 ppm, and the methyl carbon ($-\text{CH}_3$) is observed at about 14 ppm.

- Mass Spectrometry (MS): In the mass spectrum of **diethyl terephthalate**, the molecular ion peak (M^+) is observed at m/z 222, corresponding to its molecular weight. Common fragmentation patterns involve the loss of an ethoxy group ($-OCH_2CH_3$) to give a fragment at m/z 177, and the loss of a carboxyl group ($-COOCH_2CH_3$) leading to a fragment at m/z 149, which is often the base peak.^{[3][9]}

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of **diethyl terephthalate**.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **diethyl terephthalate** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Heating oil (if using a Thiele tube)
- Spatula

Procedure:

- Ensure the **diethyl terephthalate** sample is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.

- Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of **diethyl terephthalate** (around 42-45 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).

Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of **diethyl terephthalate** in a specific solvent at a given temperature.

Apparatus:

- Analytical balance
- Constant temperature bath
- Vials or flasks with secure caps
- Filtration apparatus (e.g., syringe filter)
- Evaporating dish
- Oven

Procedure:

- Add an excess amount of **diethyl terephthalate** to a known volume of the chosen solvent in a vial.
- Seal the vial and place it in a constant temperature bath.

- Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it into a pre-weighed evaporating dish.
- Record the exact weight of the evaporating dish with the solution.
- Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.
- Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again.
- The difference in weight before and after evaporation gives the mass of the dissolved **diethyl terephthalate**.
- Calculate the solubility in terms of g/100 mL or other desired units.

Chemical Reactivity and Synthetic Pathways

Diethyl terephthalate undergoes several key chemical reactions that are fundamental to its industrial applications.

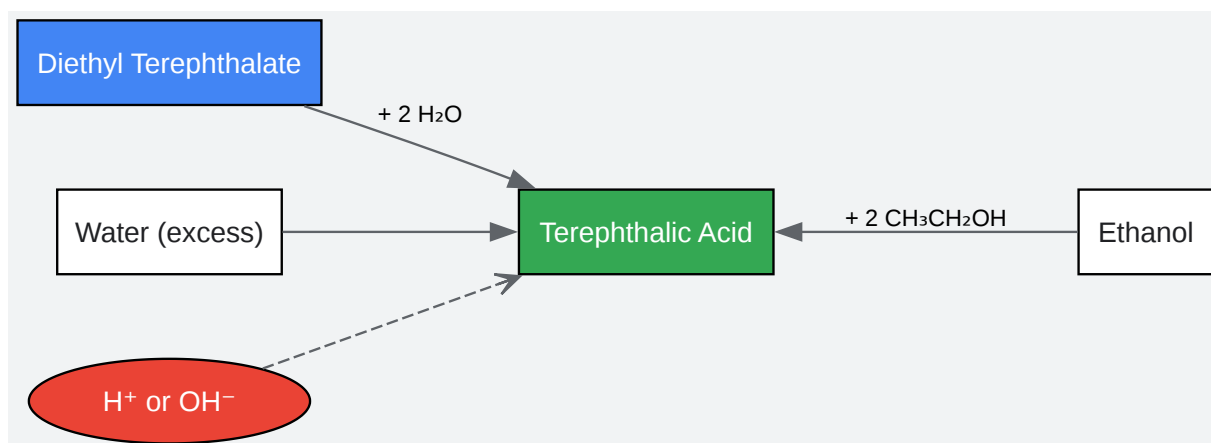
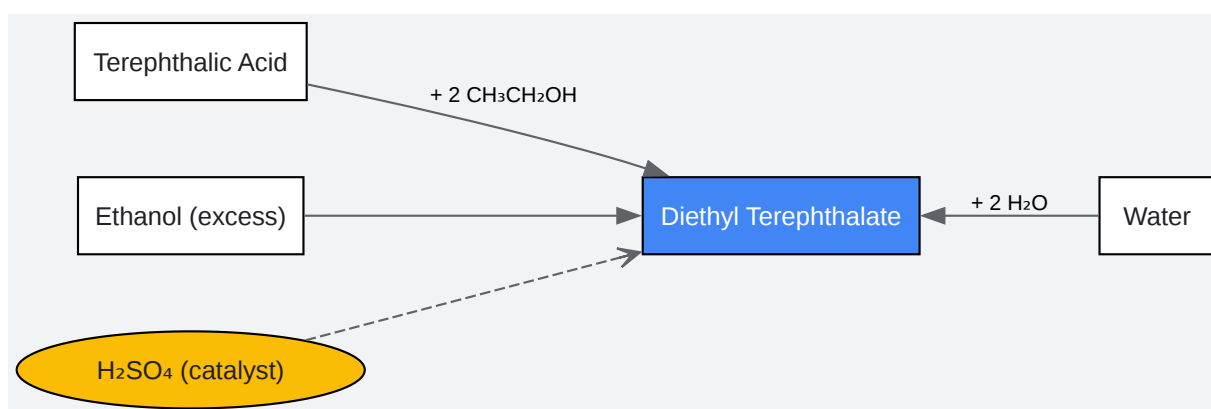
Synthesis via Fischer Esterification

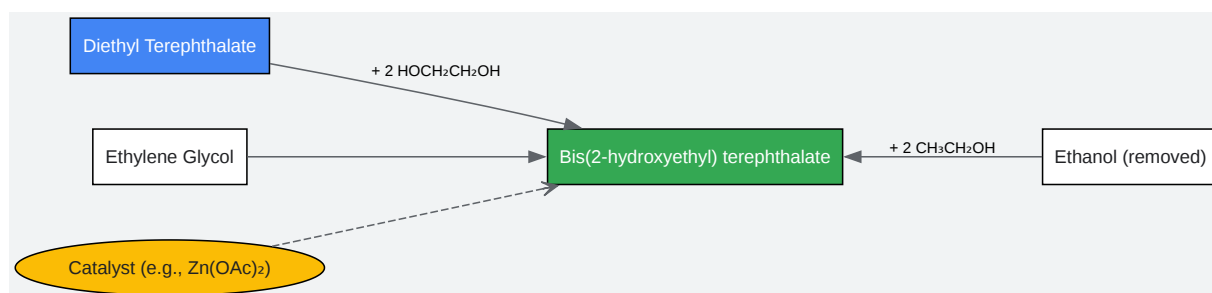
Diethyl terephthalate is commonly synthesized through the Fischer esterification of terephthalic acid with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid.^[10] The excess ethanol helps to drive the equilibrium towards the formation of the ester product.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine terephthalic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the solid terephthalic acid.[\[10\]](#)
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to neutralize the acidic catalyst and quench the reaction.
- The crude **diethyl terephthalate** will precipitate as a solid.
- Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.





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